5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Catalog No.
S1496728
CAS No.
172611-72-2
M.F
C13H20O3
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-d...

CAS Number

172611-72-2

Product Name

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

IUPAC Name

5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3

InChI Key

HNPWTDUZIXAJSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

Canonical SMILES

CC(C)CC(=O)C1C(=O)CC(CC1=O)(C)C

Here are some general areas of scientific research where diketones and cyclohexanes are used:

  • Organic synthesis: Diketones are used as building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other materials .
  • Medicinal chemistry: Diketones can be found in some natural products with medicinal properties, and researchers may investigate their potential as drug leads .
  • Material science: Cyclohexanes are a common component of polymers and other materials. Research in this area might involve studying the properties of cyclohexane derivatives .

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structural features, including a cyclohexane ring and two carbonyl groups. Its molecular formula is C₁₃H₂₀O₃, and it has a molecular weight of approximately 224.3 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Typical of diketones. Notably, it can undergo:

  • Condensation Reactions: It can react with aldehydes or amines to form derivatives through condensation.
  • Michael Addition: It may serve as an electrophile in Michael addition reactions due to the presence of the carbonyl groups.
  • Tautomerization: Similar to other diketones, it can exist in tautomeric forms, predominantly in keto-enol equilibrium.

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione exhibits biological activity as an inhibitor of protein kinase C. This inhibition may have implications for cancer research and therapeutic interventions targeting cellular signaling pathways associated with this enzyme . The compound's ability to modulate enzyme activity suggests potential applications in drug development.

Several methods can be employed to synthesize 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione:

  • Starting Materials: The synthesis typically begins with readily available diketones or cyclohexane derivatives.
  • Reagents: Common reagents include acyl chlorides or anhydrides for the acylation step.
  • Reaction Conditions: The reaction may require specific conditions such as controlled temperature and pH to favor the formation of the desired product.

The precise synthetic route may vary based on the desired purity and yield.

This compound has several notable applications:

  • Medicinal Chemistry: Due to its role as a protein kinase C inhibitor, it is of interest in developing treatments for diseases where this enzyme plays a critical role.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Analytical Chemistry: The compound can be utilized in various analytical methods to study diketone behavior and properties.

Interaction studies involving 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione primarily focus on its binding affinity with protein kinase C. These studies help elucidate the mechanism through which it exerts its biological effects and contribute to understanding its potential therapeutic applications.

Several compounds share structural similarities with 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
DimedoneCyclic diketoneCommonly used as a reagent for aldehyde detection .
1,3-CyclohexanedioneDiketone structureUsed in various synthetic applications but lacks the acyl side chain present in 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione.
4-HydroxycoumarinAromatic diketoneExhibits anticoagulant properties; structurally different due to the presence of a coumarin ring.

The uniqueness of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione lies in its specific inhibition of protein kinase C and its potential therapeutic applications that differentiate it from other diketones.

The development of cyclohexane-based β-diketones represents an important chapter in organic chemistry research, with compounds like 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione emerging from decades of investigation into cyclic diketone structures. This compound belongs to a chemical lineage that includes dimedone (5,5-dimethyl-1,3-cyclohexanedione), which has been extensively studied since the early 20th century for its unique tautomeric properties and reactivity patterns. While the exact discovery date of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is not explicitly documented in the literature, its development can be understood within the broader context of β-diketone chemistry that has advanced significantly over recent decades through improved synthetic methodologies and analytical techniques.

The structural elucidation and characterization of this compound has benefited from modern analytical techniques, with its precise chemical identity confirmed through contemporary spectroscopic methods. Its molecular formula (C₁₃H₂₀O₃) and exact structure have been documented in chemical databases like PubChem, facilitating its integration into modern research initiatives. The compound's development represents an important extension of cyclohexanedione chemistry, incorporating the additional 3-methylbutanoyl substituent that significantly modifies its reactivity compared to simpler analogs.

Significance in Organic Synthetic Chemistry

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione occupies a significant position in synthetic organic chemistry due to its versatile reactivity profile and structural features. The compound's diketone functionality provides significant stability and unique reactivity patterns, making it valuable as an intermediate for complex molecule synthesis. Its importance stems from the presence of the dicarbonyl system that creates an active methylene group, enabling participation in a wide range of synthetic transformations.

The compound's utility in organic synthesis is primarily derived from its enolate chemistry capabilities, which facilitate various carbon-carbon and carbon-heteroatom bond-forming reactions. These properties make it an attractive building block for constructing more complex molecular architectures. Furthermore, its cyclohexane ring system, combined with the strategically positioned 3-methylbutanoyl and dimethyl substituents, creates a scaffold with potential for regioselective functionalization, enabling the targeted synthesis of diverse molecular structures.

Position within β-Diketone Research Landscape

Within the broader β-diketone research landscape, 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione represents an important structural class that combines cyclic constraints with additional functionality. β-diketones as a chemical class are characterized by two carbonyl groups separated by one carbon atom, creating distinctive physical and chemical properties including significant keto-enol tautomerism. In most β-diketones, this tautomeric equilibrium strongly favors the enol form due to the formation of stable six-membered resonance structures reinforced by intramolecular hydrogen bonding.

The compound's position in this landscape is notable due to its cyclic nature and additional functionalization. While simpler β-diketones like acetylacetone (pentane-2,4-dione) have been studied extensively, compounds with more elaborate substitution patterns like 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione provide additional structural complexity that can be exploited in various applications. The presence of the 3-methylbutanoyl group adds further reactivity dimensions beyond those of the parent dimedone structure, expanding its synthetic utility.

Contemporary Research Relevance

In contemporary research contexts, 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione holds significant relevance across multiple scientific disciplines. In medicinal chemistry, the compound has attracted interest as a potential inhibitor of protein kinase C, suggesting applications in cancer research and therapeutic interventions targeting cellular signaling pathways. This biological activity places it within the broader context of β-diketones that demonstrate various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.

The compound's contemporary significance also extends to organic materials science, where its unique electronic properties and structural features make it potentially valuable in developing materials with specific electronic or optical characteristics. Additionally, as research continues to advance in areas such as catalysis and green chemistry, compounds like 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione may find new applications as components in catalytic systems or as environmentally friendly alternatives to traditional reagents.

XLogP3

2

Wikipedia

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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